6,6''-Dimethoxy-2,2''-bipyridine
CAS No.: 39858-88-3
Cat. No.: VC7242785
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39858-88-3 |
---|---|
Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 |
IUPAC Name | 2-methoxy-6-(6-methoxypyridin-2-yl)pyridine |
Standard InChI | InChI=1S/C12H12N2O2/c1-15-11-7-3-5-9(13-11)10-6-4-8-12(14-10)16-2/h3-8H,1-2H3 |
Standard InChI Key | VTQFXXAIEGWEIA-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=N1)C2=NC(=CC=C2)OC |
Introduction
Structural and Molecular Properties
Chemical Identity and Nomenclature
6,6′-Dimethoxy-2,2′-bipyridine is systematically named as 2-methoxy-6-(6-methoxypyridin-2-yl)pyridine. Alternative designations include 6,6′-dimethoxy-2,2′-bipyridile and bipy2OMe . The compound’s planar bipyridine core facilitates π-π stacking interactions, while the methoxy substituents at the 6-positions introduce steric bulk and modulate electronic properties. X-ray crystallographic studies of related bipyridine-metal complexes reveal bidentate coordination modes, where the nitrogen atoms of the pyridine rings bind to a central metal atom .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The NMR spectrum (400 MHz, CDCl) exhibits a singlet at δ 4.03 ppm for the six methoxy protons, alongside distinct pyridyl resonances: a doublet at δ 6.74 ppm ( Hz) and two multiplet signals at δ 7.68 and 8.01 ppm . The NMR spectrum (101 MHz, CDCl) confirms the aromatic framework with signals at δ 110.9 (C3/C3′), 113.6 (C5/C5′), and 153.3 ppm (C6/C6′), alongside the methoxy carbon at δ 53.2 ppm . High-resolution mass spectrometry (ESI-HRMS) yields a molecular ion peak at 217.0970, consistent with the calculated mass for (217.0972) .
Spectroscopic Data | Value |
---|---|
NMR (δ, ppm) | 4.03 (s, OCH), 6.74 (d, Py), 7.68 (t, Py), 8.01 (d, Py) |
NMR (δ, ppm) | 53.2 (OCH), 110.9–163.4 (Py) |
HRMS () | 217.0970 [M+H] |
Synthesis and Manufacturing
Nickel-Catalyzed Homocoupling
A prominent synthesis route involves the homocoupling of 3-chloro-6-methoxypyridine using a nickel(II) catalyst. In a representative procedure, bis(triphenylphosphine)nickel(II) dichloride (0.01 mmol), zirconocene dichloride (0.025 mmol), manganese powder (1.0 mmol), and lithium chloride (1.0 mmol) are combined in anhydrous 1,2-dimethoxyethane (DME) under nitrogen . The reaction proceeds at room temperature for 12 hours, achieving a 99% yield after purification via flash chromatography . This method leverages reductive elimination to form the bipyridine backbone, with manganese serving as a terminal reductant.
Alternative Approaches
A modified protocol employs tetrabutylammonium bromide as a phase-transfer catalyst in dimethylformamide (DMF), using zinc as the reducing agent . After heating at 55°C for 12 hours, the crude product is extracted with dichloromethane and purified via silica gel chromatography (ethyl acetate/hexane eluent), yielding 88% of the desired bipyridine . Comparative analysis of these methods highlights the nickel-catalyzed route as superior in yield and scalability for industrial applications.
Coordination Chemistry and Catalytic Applications
Manganese Complexes for CO2_22 Hydrogenation
6,6′-Dimethoxy-2,2′-bipyridine forms octahedral manganese(I) complexes of the type , which exhibit catalytic activity in the hydrogenation of CO to formate . Under 5 bar H/CO (1:1) at 50°C, these complexes mediate the reaction in acetonitrile or tetrahydrofuran, albeit with competing formation of Mn(0) dimers such as at prolonged reaction times . Spectroscopic monitoring (UV-vis, NMR) reveals ligand-centered redox activity, with absorption bands at 810 nm indicative of Mn(0) species .
Comparative Analysis with Dihydroxy Analogues
Rhodium(I) complexes of 6,6′-dihydroxy-2,2′-bipyridine demonstrate efficacy in carbonylation catalysis, underscoring the influence of substituent electronics on catalytic performance . The methoxy variant’s stronger electron-donating capacity relative to hydroxyl groups stabilizes electron-deficient metal centers, favoring reductive transformations.
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